molecular formula C8H16ClNO B2395511 (4-Aminobicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1375000-42-2

(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol

Cat. No.: B2395511
CAS No.: 1375000-42-2
M. Wt: 177.67
InChI Key: YZMRMUPLYWBKEX-UHFFFAOYSA-N
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Description

(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol is a versatile small molecule scaffold with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This compound is characterized by its bicyclic structure, which includes a seven-membered ring with an amino group and a hydroxymethyl group attached to it. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobicyclo[2.2.1]heptan-1-yl)methanol typically involves the reduction of a bicyclic ketone precursor. One common method is the reduction of 4-oxobicyclo[2.2.1]heptane-1-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a potential ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Aminobicyclo[2.2.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • {2-Aminobicyclo[2.2.1]heptan-2-yl}methanol
  • {4-Hydroxybicyclo[2.2.1]heptan-1-yl}methanol
  • {4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid}

Uniqueness

(4-Aminobicyclo[2.2.1]heptan-1-yl)methanol is unique due to its specific bicyclic structure and the presence of both an amino and a hydroxymethyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable scaffold in synthetic chemistry .

Properties

IUPAC Name

(4-amino-1-bicyclo[2.2.1]heptanyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8-3-1-7(5-8,6-10)2-4-8/h10H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYZHMCGAIUVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375000-42-2
Record name {4-aminobicyclo[2.2.1]heptan-1-yl}methanol
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